D-cysteine

描述

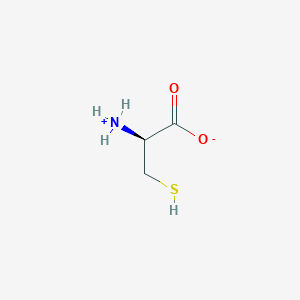

D-半胱氨酸是一种含硫醇的非必需氨基酸,是半胱氨酸的D-对映异构体。它是一个手性分子,这意味着它有一个镜像,无法与自身重叠。D-半胱氨酸存在于自然界,并在各种生物过程中发挥作用。 与作为蛋白质构建块的L-对映异构体不同,D-半胱氨酸参与生物体的信号通路和其他专门功能 .

准备方法

合成路线和反应条件: D-半胱氨酸可以通过多种方法合成。一种常见的方法是拆分外消旋半胱氨酸,其中涉及分离半胱氨酸的D-和L-形式。这可以通过手性色谱法或酶促方法实现。 另一种方法是使用手性催化剂从前体分子中选择性地生产D-半胱氨酸 .

工业生产方法: D-半胱氨酸的工业生产通常涉及微生物发酵。特定菌株的细菌或酵母被基因工程改造以生产D-半胱氨酸。发酵过程经过优化,以最大限度地提高产量和纯度。 发酵后,D-半胱氨酸通过结晶和色谱等各种技术提取和纯化 .

化学反应分析

反应类型: D-半胱氨酸会经历几种类型的化学反应,包括:

氧化: D-半胱氨酸可以氧化形成胱氨酸,胱氨酸是由两个通过二硫键连接的半胱氨酸分子组成的二聚体。

还原: 胱氨酸中的二硫键可以还原回两个半胱氨酸分子。

常用试剂和条件:

氧化: 通常使用过氧化氢或其他氧化剂。

还原: 使用二硫苏糖醇或β-巯基乙醇等还原剂。

主要产品:

氧化: 胱氨酸

还原: D-半胱氨酸

科学研究应用

Neuroprotective Properties

Hydrogen Sulfide Production

D-Cysteine is recognized for its role in producing hydrogen sulfide (H₂S), a signaling molecule with cytoprotective effects. Research indicates that this compound can enhance H₂S production more efficiently than L-cysteine in specific brain regions such as the cerebellum. This pathway involves the enzyme d-amino acid oxidase, which converts this compound into H₂S and reactive sulfur species, crucial for neuronal health and development .

Dendritic Development

Studies have shown that this compound promotes dendritic development in Purkinje cells, which are vital for cerebellar function. The enhancement of dendritic growth is attributed to the generation of H₂S from this compound, suggesting its potential as a neuroprotectant against conditions like spinocerebellar ataxia .

Inhibition of Ferroptosis

Recent findings indicate that this compound supplementation can protect against ferroptosis—a form of regulated cell death—by stimulating glutathione synthesis through the uptake of L-cysteine. This protective mechanism is significant in cellular viability under stress conditions .

Cytoprotective Effects

Oxidative Stress Protection

this compound has been demonstrated to protect cerebellar neurons from oxidative stress induced by hydrogen peroxide. This protective effect is more pronounced than that provided by L-cysteine, highlighting this compound's potential as a therapeutic agent for neurodegenerative diseases .

Ischemia-Reperfusion Injury

In animal models, this compound administration has shown significant protective effects against ischemia-reperfusion injury in the kidney. The compound enhances the levels of bound sulfane sulfur, which plays a critical role in cellular protection during ischemic events .

Implications in Drug Development

Therapeutic Potential in Psychiatric Disorders

this compound's role extends to neural development and function regulation. It inhibits the proliferation of neural progenitor cells via protein kinase B signaling pathways, suggesting its potential application in treating psychiatric disorders .

Biomolecular Applications

The unique properties of this compound have led to its exploration in biomolecular crystallography and drug discovery processes. Its ability to interact with various proteins and enzymes makes it a candidate for developing new therapeutic agents targeting neurological conditions .

Summary of Key Findings

相似化合物的比较

D-半胱氨酸与其它的类似化合物相比,具有独特的生物学作用和性质。一些类似的化合物包括:

L-半胱氨酸: 半胱氨酸的L-对映异构体,是蛋白质的构建块。

胱氨酸: 半胱氨酸的氧化二聚体形式。

N-乙酰半胱氨酸: 半胱氨酸衍生物,用作药物和补充剂 .

生物活性

D-cysteine, a non-proteinogenic amino acid, has garnered attention for its diverse biological activities, particularly in neuroprotection, cellular signaling, and metabolic processes. This article explores the biological activity of this compound, emphasizing its role in neurodevelopment, oxidative stress protection, and potential therapeutic applications.

1. Neuroprotective Effects

This compound is noted for its ability to protect neuronal cells from oxidative stress. Research indicates that this compound enhances the viability of cerebellar neurons under oxidative conditions, outperforming its isomer L-cysteine. A study demonstrated that administration of this compound significantly increased levels of bound sulfane sulfur in the cerebellum and kidney, providing a protective effect against ischemia-reperfusion injury .

Table 1: Protective Effects of this compound vs. L-Cysteine

| Parameter | This compound Effect | L-Cysteine Effect |

|---|---|---|

| Neuronal Viability | Increased | Moderate |

| Bound Sulfane Sulfur (Cerebellum) | 212% increase | No significant change |

| Ischemia-Reperfusion Injury Protection | More effective | Less effective |

2. Role in Dendritic Development

This compound has been shown to promote dendritic development in Purkinje cells (PCs). In primary cultured PCs, this compound facilitated significant dendritic growth through hydrogen sulfide (H₂S) production. This effect was inhibited by D-amino acid oxidase (DAO) inhibitors, indicating the importance of H₂S in mediating this activity .

Case Study: Dendritic Growth Enhancement

- Study Design : Primary cultured PCs treated with this compound.

- Findings : Enhanced dendritic development observed.

- Mechanism : H₂S production from this compound was crucial for this enhancement.

3. Regulation of Neural Progenitor Cells

This compound also plays a role in regulating neural progenitor cell (NPC) proliferation. It inhibits AKT signaling pathways, leading to decreased phosphorylation of key proteins involved in cell growth and differentiation. This suggests that this compound could be a physiological regulator during neurodevelopment, particularly in conditions like schizophrenia and Alzheimer's disease .

Table 2: Effects of this compound on NPC Proliferation

| Parameter | Effect |

|---|---|

| AKT Signaling Inhibition | Yes |

| Phosphorylation of Foxo Proteins | Reduced by 50% |

| Implication for Neurodevelopment | Potential role in schizophrenia and AD |

4. Activation of Autophagy

Recent findings indicate that hydrogen sulfide derived from this compound activates chaperone-mediated autophagy (CMA) in cerebellar PCs. This activation is mediated through the Nrf2 pathway, which is crucial for cellular stress responses . Long-term treatment with this compound resulted in increased levels of CMA-related proteins, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of CMA Activation

- Hydrogen Sulfide Production : Triggered by this compound.

- Nrf2 Activation : Leads to enhanced CMA activity.

- Long-term Effects : Increased levels of Nrf2 and LAMP2A proteins.

5. Protection Against Ferroptosis

This compound supplementation has been shown to partially protect cells from ferroptosis, a form of regulated cell death characterized by lipid peroxidation. In studies involving Hepa 1-6 cells, this compound maintained intracellular levels of cysteine and glutathione (GSH), which are critical for cellular antioxidant defenses .

Summary of Ferroptosis Protection

- Mechanism : Suppression of lipid peroxide production.

- Duration of Protection : Viability maintained for up to 24 hours post-treatment.

常见问题

Q. What analytical methods are recommended for distinguishing D-cysteine from its enantiomer L-cysteine in biological samples?

Level : Basic

Methodological Answer :

- Chiral HPLC with Fluorescent Labeling : Utilize 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) to label thiol groups, followed by chiral HPLC separation. This method achieves high specificity, with this compound detection limits of ~10 µM in pancreatic tissue .

- Luciferase-Based Assays : Employ cyano hydroxy benzothiazole (CHBT) conjugated with this compound in the presence of tris(2-carboxyethyl)phosphine (TCEP) to generate D-luciferin, which is quantified via firefly luciferase activity. This method is exclusive to this compound and avoids L-cysteine interference .

| Method | Sensitivity | Specificity | Sample Type |

|---|---|---|---|

| Chiral HPLC + ABD-F | 10 µM | High | Tissue homogenates |

| Luciferase-CHBT | 0.1 µmol/g | Exclusive | Cell lysates |

Q. How can researchers address contradictory findings regarding this compound's role in cellular redox regulation?

Level : Advanced

Methodological Answer :

- Systematic Literature Review : Critically evaluate existing studies using frameworks like P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) to identify variables causing discrepancies .

- Controlled Replication : Replicate prior experiments under standardized conditions (e.g., SR enzyme activity assays with 1 mM L-cysteine and PLP cofactors) to isolate confounding factors like competitive inhibition by L-cysteine .

- Multi-Omics Integration : Combine transcriptomic data (e.g., differential expression of cysteine pathway-related GO terms like This compound catabolic process (GO:0019447)) with metabolic flux analysis to resolve context-dependent effects .

Q. What experimental designs are optimal for investigating this compound's effects on insulin secretion in pancreatic β-cell models?

Level : Advanced

Methodological Answer :

- In Vitro Models : Use lentiviral knockdown of serine racemase (SR) in βTC-6 cells to reduce endogenous this compound synthesis. Validate via qPCR and western blot .

- Functional Assays : Measure glucose-stimulated insulin secretion (GSIS) with this compound supplementation (0–30 µM). Normalize data to L-cysteine controls to exclude enantiomeric cross-reactivity .

- Localization Studies : Apply monoclonal antibodies against this compound for immunohistochemical colocalization with insulin in pancreatic islets. Use SR-/- mice as negative controls .

Q. How should researchers design studies to validate this compound biosynthesis pathways in mammalian systems?

Level : Advanced

Methodological Answer :

- Enzyme Activity Assays : Purify recombinant serine racemase (SR) and quantify racemization kinetics using chiral HPLC. Include negative controls (e.g., 500 mM L-cysteine without PLP) to confirm specificity .

- Isotopic Tracing : Administer ¹³C-labeled L-serine to cell cultures and track this compound synthesis via mass spectrometry. Compare wild-type and SR-knockout models to establish pathway dependence .

- Ethical Considerations : Obtain institutional approval for animal studies (e.g., SR-/- mice) and adhere to ARRIVE guidelines for transparent reporting .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in metabolic studies?

Level : Basic

Methodological Answer :

- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀ values for this compound-mediated effects (e.g., insulin secretion) .

- Multivariate Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. For small sample sizes (n < 30), use non-parametric tests like Kruskal-Wallis .

Q. How can researchers ensure reproducibility in this compound quantification across laboratories?

Level : Basic

Methodological Answer :

- Standardized Protocols : Adopt published methods for thiol extraction (e.g., TCEP reduction followed by ABD-F derivatization) and inter-laboratory calibration using reference this compound samples .

- Data Transparency : Share raw HPLC chromatograms and luciferase assay kinetic curves via repositories like Figshare. Document instrument parameters (e.g., column type: Chiralpak ZWIX(+)™) .

Q. What strategies mitigate confounding effects of L-cysteine in this compound research?

Level : Advanced

Methodological Answer :

- Chromatographic Separation : Use chiral columns with resolution factors (Rs) > 1.5 to baseline-separate D- and L-cysteine peaks .

- Enzymatic Depletion : Pre-treat samples with L-amino acid oxidase to degrade L-cysteine while preserving this compound .

Q. How should researchers structure a literature review to identify gaps in this compound’s role in redox biology?

Level : Basic

Methodological Answer :

- Keyword Search : Use databases like PubMed with terms: This compound AND (redox OR glutathione). Filter for studies post-2015 to prioritize recent findings .

- Critical Appraisal : Evaluate methodologies (e.g., whether studies controlled for SR expression levels) and highlight inconsistencies in reported redox potentials .

属性

IUPAC Name |

(2S)-2-amino-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893798 | |

| Record name | D-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

921-01-7 | |

| Record name | D-Cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU8WN3PPI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。